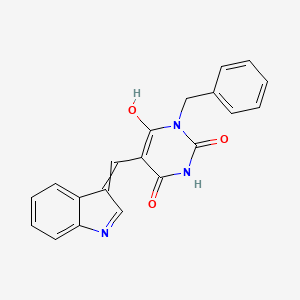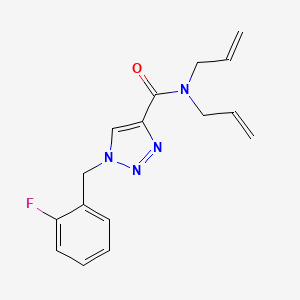![molecular formula C19H23NO B4980624 N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B4980624.png)
N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1998 and has since been used extensively in scientific research.
Mécanisme D'action
N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that plays a critical role in synaptic plasticity and learning and memory processes. By blocking the activation of mGluR5, N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine reduces the release of glutamate, which is a major excitatory neurotransmitter in the brain.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function and reduce motor deficits in animal models of Parkinson's disease and Huntington's disease. It has also been shown to reduce anxiety-like behavior and improve social behavior in animal models of autism spectrum disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine in lab experiments is its high selectivity for mGluR5, which allows for more precise manipulation of this receptor subtype. However, one limitation of using N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine is its relatively low potency, which can make it difficult to achieve complete blockade of mGluR5 at lower concentrations.
Orientations Futures
There are several future directions for the use of N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine in scientific research. One potential area of focus is the development of more potent and selective mGluR5 antagonists that can be used in clinical trials for the treatment of neurological disorders. Another potential area of focus is the investigation of the role of mGluR5 in the development of addiction and the potential use of N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine as a therapeutic agent for substance abuse disorders.
Méthodes De Synthèse
N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine can be synthesized through a multi-step process that involves the reaction of 2-naphthylamine with 4-methoxyphenylacetonitrile, followed by reduction and subsequent alkylation with 2-bromoethylamine. The final product is purified through recrystallization.
Applications De Recherche Scientifique
N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including Parkinson's disease, Alzheimer's disease, and fragile X syndrome.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-21-19-10-6-15(7-11-19)12-13-20-18-9-8-16-4-2-3-5-17(16)14-18/h2-7,10-11,18,20H,8-9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAIHSBNAKWFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198228 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-benzyl-1-piperidinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B4980561.png)

![ethyl 1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4980584.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4980592.png)
![6-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B4980600.png)
![5-({[4-(aminocarbonyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4980617.png)
![N-cyclohexyl-2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4980638.png)
![2-(2-chlorophenyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one](/img/structure/B4980646.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B4980650.png)
![2-[2-(benzylamino)-2-oxoethoxy]-N-[2-(4-morpholinyl)-2-oxoethyl]acetamide](/img/structure/B4980655.png)

![2-[4-(trifluoromethyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4980661.png)